N-Benzy N,N-Didesmethyl Trimebutine
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Overview
Description
N-Benzy N,N-Didesmethyl Trimebutine: is a chemical compound that serves as an intermediate in the preparation of Trimebutine metabolites, which are potential opioid receptor agonists. This compound is characterized by its molecular formula C27H31NO5 and a molecular weight of 449.54 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzy N,N-Didesmethyl Trimebutine involves the esterification of 3,4,5-trimethoxybenzoic acid with 2-phenyl-2-(phenylmethyl)amino butanol. The reaction typically requires the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane (DCM).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often employing continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: N-Benzy N,N-Didesmethyl Trimebutine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: NaOMe in methanol or KOtBu in tert-butanol.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of ethers or esters.
Scientific Research Applications
Chemistry: N-Benzy N,N-Didesmethyl Trimebutine is used as an intermediate in the synthesis of various chemical compounds, particularly in the development of opioid receptor agonists.
Biology: In biological research, this compound is utilized to study the metabolic pathways and interactions of Trimebutine and its metabolites.
Industry: The compound is employed in the production of pharmaceuticals and as a reference material in analytical chemistry.
Mechanism of Action
N-Benzy N,N-Didesmethyl Trimebutine exerts its effects by interacting with opioid receptors, particularly the mu-opioid receptor. This interaction leads to the modulation of neurotransmitter release, resulting in analgesic and antispasmodic effects. The compound’s mechanism involves binding to the receptor and altering its conformation, which in turn affects the downstream signaling pathways.
Comparison with Similar Compounds
Trimebutine: A parent compound with similar opioid receptor agonist properties.
N-Didesmethyl Trimebutine: Another metabolite of Trimebutine with comparable biological activity.
Uniqueness: N-Benzy N,N-Didesmethyl Trimebutine is unique due to its specific structural modifications, which enhance its binding affinity and selectivity for opioid receptors compared to its parent compound and other metabolites.
Properties
IUPAC Name |
[2-(benzylamino)-2-phenylbutyl] 3,4,5-trimethoxybenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31NO5/c1-5-27(22-14-10-7-11-15-22,28-18-20-12-8-6-9-13-20)19-33-26(29)21-16-23(30-2)25(32-4)24(17-21)31-3/h6-17,28H,5,18-19H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPPNVWKMCVDPAT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)NCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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